8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one
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Overview
Description
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.
Cyclization: Formation of the naphthyridine core through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,6-naphthyridin-7(6H)-one: Lacks the bromine atom.
8-Bromo-1,6-naphthyridin-7(6H)-one: Lacks the chlorine atom.
1,6-Naphthyridin-7(6H)-one: Lacks both bromine and chlorine atoms.
Uniqueness
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H4BrClN2O |
---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
8-bromo-2-chloro-6H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-7-4(3-11-8(6)13)1-2-5(10)12-7/h1-3H,(H,11,13) |
InChI Key |
GCPYESVMTLMZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C(=O)NC=C21)Br)Cl |
Origin of Product |
United States |
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